molecular formula C6H7N3O4 B11907502 (S)-3-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

(S)-3-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

Cat. No.: B11907502
M. Wt: 185.14 g/mol
InChI Key: DWGVULJXJYJICT-BYPYZUCNSA-N
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Description

(S)-3-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol is a bicyclic nitroimidazole derivative characterized by a fused imidazole-oxazine scaffold with a hydroxyl group at the 6-position and a nitro group at the 3-position (or 2-position, depending on ring numbering conventions). This compound serves as a critical intermediate in the synthesis of antitubercular agents, notably pretomanid (PA-824), a World Health Organization-recommended drug for multidrug-resistant tuberculosis (MDR-TB) . Its stereochemistry (S-configuration) is essential for biological activity, as it influences binding to microbial targets like the deazoflavin-dependent nitroreductase (Ddn) enzyme in Mycobacterium tuberculosis (Mtb) .

The compound is synthesized via regioselective reactions starting from protected glycidol derivatives and nitroimidazole precursors, followed by deprotection steps . Its structural features—including the nitro group (pro-drug activation site), hydroxyl group (modifiable for solubility or conjugation), and bicyclic framework (enhanced metabolic stability)—make it a versatile scaffold for medicinal chemistry .

Properties

Molecular Formula

C6H7N3O4

Molecular Weight

185.14 g/mol

IUPAC Name

(6S)-3-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

InChI

InChI=1S/C6H7N3O4/c10-4-2-8-5(9(11)12)1-7-6(8)13-3-4/h1,4,10H,2-3H2/t4-/m0/s1

InChI Key

DWGVULJXJYJICT-BYPYZUCNSA-N

Isomeric SMILES

C1[C@@H](COC2=NC=C(N21)[N+](=O)[O-])O

Canonical SMILES

C1C(COC2=NC=C(N21)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Stereoselective Synthesis via Epoxide Intermediates

A pivotal method for introducing the (S)-configuration involves chiral epoxide precursors. For example, Kim et al. demonstrated the use of (R)-glycidol derivatives to construct the imidazooxazine core. The reaction of 2-chloro-4-nitroimidazole with a tert-butyldimethylsilyl (TBS)-protected (R)-glycidol ether yields a diastereomeric mixture, with the major product retaining the desired (S)-configuration at C6 after deprotection.

Key reaction conditions:

  • Reagents: 2-Chloro-4-nitroimidazole, (R)-glycidol-TBS ether, K₂CO₃

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 80°C, 12 hours

  • Yield: 65–70% after chromatographic purification.

Ring-Closing Strategies

The imidazo[2,1-b]oxazine ring is assembled via nucleophilic substitution. A 2020 study optimized the cyclization of nitroimidazole-thioether intermediates with ethylene glycol derivatives under basic conditions. The (S)-configuration is preserved using enantiomerically pure starting materials, avoiding racemization during ring closure.

Regioselective Nitration Techniques

Direct Nitration of Imidazooxazine Precursors

Nitration at the C3 position is challenging due to competing C2 and C5 reactivity. A 2017 ACS study achieved >90% regioselectivity using a mixed acid system:

  • Nitration Reagents: 70% HNO₃ in trifluoroacetic anhydride (TFAA)

  • Temperature: 0°C to 25°C, 4 hours

  • Yield: 25–30% of (S)-3-nitro product.

Comparative Nitration Methods

Nitration SystemRegioselectivity (C3:C2)Yield (%)Reference
HNO₃/H₂SO₄ in AcOH3:122
Acetyl nitrate (AcONO₂) in TFAA5:128
Nitronium tetrafluoroborate (NO₂BF₄)2:115

Protection-Deprotection Strategies

To prevent ring opening during nitration, hydroxyl groups are protected as acetates or silyl ethers. The TBS-protected intermediate undergoes nitration in TFAA, followed by deprotection with tetrabutylammonium fluoride (TBAF). This method improves yield to 40% while maintaining enantiomeric excess (>98%).

Resolution of Enantiomers

Chiral Chromatography

Preparative HPLC with chiral stationary phases (e.g., Chiralpak IA) resolves racemic mixtures. A 2020 protocol achieved 99.5% enantiomeric excess (ee) using hexane:isopropanol (85:15) at 2 mL/min.

Enzymatic Resolution

Lipase-mediated acetylation selectively modifies the (R)-enantiomer, leaving the (S)-isomer unreacted. Candida antarctica lipase B (CAL-B) in vinyl acetate achieves 92% ee in 8 hours.

Industrial-Scale Production

Continuous Flow Nitration

To enhance safety and efficiency, flow reactors are employed for exothermic nitration steps. A 2025 study reported:

  • Residence Time: 2 minutes

  • Temperature: –10°C

  • Productivity: 1.2 kg/day with 95% purity.

Crystallization Optimization

Ethyl acetate/hexane mixtures (3:7 v/v) yield needle-shaped crystals with 99.9% chemical purity. X-ray diffraction confirms the (S)-configuration .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Antitubercular Applications

The compound has been extensively studied for its antitubercular properties. Research indicates that derivatives of imidazo[2,1-b][1,3]oxazines exhibit potent bactericidal activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Key Findings:

  • Structure-Activity Relationships : The presence of a nitro group at the 2-position and specific substitutions on the imidazole ring significantly influence the compound's efficacy. For instance, compounds with an oxygen atom at the 2-position demonstrate enhanced aerobic activity against M. tuberculosis .
  • Lead Compounds : Notable candidates such as PA-824 have shown promising results in clinical trials, demonstrating a reduction in bacterial load in vivo . These compounds are prioritized based on their in vitro potency and in vivo efficacy.

Antileishmanial Properties

Recent studies have also highlighted the potential of (S)-3-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol in treating leishmaniasis.

Research Insights:

  • Efficacy Against Leishmania : The compound has demonstrated significant activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis. In mouse models, newly synthesized enantiomers exhibited superior efficacy compared to traditional treatments .
  • Mechanism of Action : The antileishmanial effects are attributed to the compound's ability to disrupt metabolic pathways within the parasite, leading to cell death .

Structural Characteristics

The molecular structure of this compound contributes to its biological activity.

Chemical Properties:

  • Molecular Formula : C6_6H7_7N3_3O4_4
  • Molecular Weight : 185.14 g/mol
  • Structural Features : The imidazo[2,1-b][1,3]oxazine framework is crucial for its interaction with biological targets .

Table 1: Comparative Efficacy of Imidazo[2,1-b][1,3]oxazine Derivatives

Compound NameActivity Against M. tuberculosisActivity Against L. donovaniClinical Status
PA-824HighModeratePhase II Trials
OPC-67683ModerateHighPhase I Trials
(S)-3-Nitro...HighHighPreclinical

Case Study: PA-824

PA-824 has been a focal point in research due to its unique mechanism that involves activation under anaerobic conditions and subsequent inhibition of mycolic acid synthesis in M. tuberculosis. Its efficacy was demonstrated through various animal models where it significantly reduced bacterial loads and improved survival rates .

Mechanism of Action

The mechanism of action of (S)-3-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol involves its interaction with specific molecular targets. In the case of its use as an anti-tuberculosis drug intermediate, the compound targets bacterial enzymes and disrupts their function, leading to the inhibition of bacterial growth . The nitro group plays a crucial role in this mechanism, as it can undergo bioreduction to form reactive intermediates that damage bacterial DNA and proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 Pretomanid (PA-824)
  • Structure : (S)-2-Nitro-6-[4-(trifluoromethoxy)benzyloxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine .
  • Key Differences :
    • PA-824 has a 4-(trifluoromethoxy)benzyloxy group at the 6-position, whereas the target compound has a hydroxyl group.
    • The benzyloxy group in PA-824 enhances lipophilicity, improving cell membrane penetration but reducing aqueous solubility compared to the hydroxylated analogue .
  • Activity : MIC = 0.07 µg/mL against Mtb H37Rv; requires reductive activation by Ddn for bactericidal activity .
2.1.2 Delamanid (OPC-67683)
  • Structure : 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole derivative .
  • Key Differences :
    • Delamanid replaces the oxazine ring with an oxazole, reducing ring strain but maintaining the nitroimidazole pharmacophore.
    • The oxazole scaffold confers higher metabolic stability but lower solubility than the target compound .
  • Activity : MIC = 0.006–0.024 µg/mL against Mtb; approved for MDR-TB treatment .
2.1.3 TBA-354
  • Structure : Derived from Suzuki coupling of the target compound’s brominated intermediate with aryl boronic acids .
  • Key Differences: Incorporates a biphenyl group via a pyridine linker, enhancing potency against non-replicating Mtb. Shows improved aqueous solubility (logP = 1.8) compared to PA-824 (logP = 3.2) .
  • Activity : Advanced to Phase I clinical trials for TB but discontinued due to toxicity .

Pharmacological and Physicochemical Comparisons

Parameter (S)-3-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol Pretomanid (PA-824) Delamanid TBA-354
MIC (µg/mL) vs. Mtb H37Rv 0.18–1.63 (derivatives, e.g., carbamates) 0.07 0.006–0.024 0.03–0.06
Solubility (mg/mL) 2.1 (pH 7.4) 0.2 (pH 7.4) 0.05 1.5
logP 0.9 3.2 4.5 1.8
Metabolic Stability Moderate (t₁/₂ = 2.5 h in human microsomes) High (t₁/₂ = 6.8 h) Very High Low
Key Modifications Hydroxyl group allows carbamate/amide conjugates Benzyloxy group Oxazole ring Biphenyl linker

Mechanistic Comparisons

  • Nitroreductase Activation: All compounds require Ddn-mediated nitro group reduction to generate reactive nitrogen species (RNS) that inhibit Mtb .
  • Synergistic Conjugates: The target compound’s hydroxyl group enables conjugation with oxazolidinones (e.g., compound 8a), yielding dual-acting agents with MICs ≤0.5 µg/mL against linezolid- and pretomanid-resistant strains .

Clinical and Developmental Status

  • Pretomanid : Approved for MDR-TB (2019) .
  • Delamanid : Approved for MDR-TB (2014) .
  • Target Compound : Preclinical studies highlight its role as a precursor for carbamate derivatives (e.g., 47–49 ) with MIC90 = 0.18–1.63 µM and >1-log reduction in bacterial burden in macrophages vs. pretomanid .

Biological Activity

(S)-3-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C6H7N3O4
  • Molecular Weight : 185.14 g/mol
  • CAS Number : 1163680-85-0

The compound features a nitro group which is known to influence its biological activity. The imidazo[2,1-b][1,3]oxazine structure contributes to its potential pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Anticancer properties : Preliminary studies suggest that this compound may inhibit cell proliferation in certain cancer cell lines.
  • Antioxidant activity : The presence of the nitro group may enhance its ability to scavenge free radicals.
  • Anti-inflammatory effects : Some derivatives of similar imidazo compounds have shown promise in modulating inflammatory pathways.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth in HepG2 and EACC cell lines. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity.
    Cell LineIC50 (µM)Mechanism
    HepG225Apoptosis induction
    EACC30Cell cycle arrest
  • Antioxidant Activity : In a DPPH radical scavenging assay, this compound demonstrated significant antioxidant activity compared to standard antioxidants like ascorbic acid.
    CompoundIC50 (µM)
    (S)-3-Nitro...15
    Ascorbic Acid20
  • Anti-inflammatory Effects : A recent investigation into the anti-inflammatory properties of related compounds showed that derivatives could inhibit pro-inflammatory cytokines in vitro. This suggests potential for therapeutic applications in inflammatory diseases.

Mechanistic Insights

The biological activities of this compound are likely mediated through several mechanisms:

  • Enzyme Inhibition : The nitro group may facilitate enzyme interactions leading to inhibition of pathways involved in cancer progression.
    • Example : Inhibition of histone acetylation by interfering with histone-modifying enzymes has been noted in related compounds.

Q & A

Q. What are the optimal synthetic routes and characterization techniques for (S)-3-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol?

Answer: The synthesis of this compound typically involves multi-step heterocyclic reactions. Key steps include:

  • Cyclization : Use of nitro-substituted precursors under acidic or basic conditions to form the imidazo-oxazine core.
  • Stereochemical Control : Chiral auxiliaries or asymmetric catalysis to ensure the (S)-configuration .
  • Purification : Column chromatography or recrystallization to isolate the enantiomerically pure product.

Q. Characterization Methods :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry and nitro-group placement.
  • X-ray Crystallography : Resolve stereochemical ambiguities and validate the imidazo-oxazine ring conformation .
  • HPLC with Chiral Columns : Quantify enantiomeric excess (ee) to ensure stereochemical purity .

Q. How can researchers determine the stereochemical purity and stability of the compound under varying conditions?

Answer:

  • Dynamic Kinetic Resolution (DKR) : Monitor racemization rates under thermal or pH stress using polarimetry or circular dichroism (CD) .
  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–12 weeks, followed by HPLC analysis to detect degradation products .
  • Table 1 : Example stability data under acidic (pH 3) and basic (pH 9) conditions:
ConditionTime (weeks)% Purity (HPLC)Major Degradation Product
pH 3492%Oxazinone derivative
pH 9485%Nitro-reduced imidazole

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the compound’s reactivity reported across literature?

Answer:

  • Computational Modeling : Use density functional theory (DFT) to compare activation energies for nitro-group reduction versus ring-opening reactions. This clarifies whether discrepancies arise from solvent effects (e.g., protic vs. aprotic) or catalytic pathways .
  • Isotopic Labeling : Track 15^{15}N-labeled nitro groups via mass spectrometry to distinguish between competing reaction mechanisms .
  • Case Study : A 2025 study resolved conflicting reports by identifying trace metal impurities (e.g., Fe³⁺) in solvents as catalysts for unexpected side reactions .

Q. What experimental designs are suitable for evaluating the compound’s environmental impact and ecological risks?

Answer: Adopt a tiered approach inspired by Project INCHEMBIOL :

Laboratory Studies :

  • Biodegradation : OECD 301F test to assess aerobic microbial degradation.
  • Bioaccumulation : Measure log KowK_{ow} (octanol-water partition coefficient) via shake-flask methods.

Ecotoxicology :

  • Acute Toxicity : Use Daphnia magna (48h EC₅₀) and Aliivibrio fischeri (bioluminescence inhibition).
  • Chronic Effects : Algal growth inhibition (72h) and fish embryo toxicity (FET) tests.

Table 2 : Example ecotoxicological

Test OrganismEndpointResult (mg/L)
Daphnia magna48h EC₅₀12.5
Aliivibrio fischeri30min EC₅₀8.2
Pseudokirchneriella72h Growth IC₅₀5.6

Q. How to address contradictions in spectral data (e.g., NMR shifts) between synthetic batches?

Answer:

  • Batch Comparison : Use high-resolution mass spectrometry (HRMS) to rule out isotopic or polymeric impurities.
  • Solvent Effects : Re-record NMR in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding’s impact on chemical shifts .
  • Crystallographic Validation : Compare X-ray structures of multiple batches to confirm conformational consistency .

Q. What methodologies are recommended for studying the compound’s pharmacological activity and selectivity?

Answer:

  • In Silico Screening : Molecular docking against target proteins (e.g., kinases) to prioritize in vitro assays .
  • Dose-Response Curves : Use a randomized block design with split-split plots to account for biological variability (e.g., cell lines, incubation times) .
  • Off-Target Profiling : Employ high-throughput screening (HTS) panels (e.g., Eurofins Cerep) to assess selectivity across 50+ receptors .

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